4-(3-Carboxyphenyl)-3-methylbenzoic acid

描述

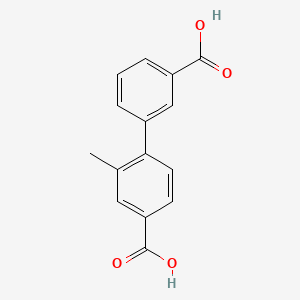

4-(3-Carboxyphenyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes both carboxyl and methyl groups attached to a benzene ring

准备方法

The synthesis of 4-(3-Carboxyphenyl)-3-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a carboxylating agent under controlled conditions. For example, the compound can be synthesized by reacting 3-methylbenzoic acid with a carboxylating agent such as carbon dioxide in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the carboxylation process.

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity.

化学反应分析

4-(3-Carboxyphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.

Esterification: The carboxyl groups can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Applications

1. Antibacterial Activity

Research indicates that compounds similar to 4-(3-Carboxyphenyl)-3-methylbenzoic acid exhibit significant antibacterial properties. A study found that derivatives of carboxylic acids, including those with methyl groups at specific positions, demonstrated potent activity against both gram-positive and gram-negative bacteria. Such findings suggest potential applications in developing new antibacterial agents to combat resistant strains of bacteria .

2. Antihypertensive Properties

The compound has been identified as an important intermediate in the synthesis of antihypertensive drugs. For instance, it plays a role in the production of Eprosartan, an angiotensin II receptor antagonist used to manage hypertension and heart failure . This positions this compound as a critical component in pharmaceutical formulations aimed at cardiovascular health.

Material Science Applications

1. Organic Frameworks

Recent advancements in coordination chemistry have seen the use of this compound in constructing metal-organic frameworks (MOFs). These frameworks are utilized for gas storage, separation processes, and catalysis due to their tunable porosity and surface area. The incorporation of this compound enhances the stability and functionality of these materials .

2. Polymer Chemistry

In polymer science, derivatives of benzoic acid are often used as additives to improve the thermal stability and mechanical properties of polymers. The introduction of this compound into polymer matrices can potentially enhance their performance in various applications, including packaging and automotive components.

Environmental Applications

1. Biodegradation Studies

The environmental impact of chemical compounds is a growing concern. Studies have shown that certain benzoic acid derivatives can be utilized in biodegradation processes, aiding in the breakdown of pollutants in wastewater treatment systems. The carboxyl group present in this compound may facilitate microbial degradation pathways, making it a candidate for bioremediation strategies .

Case Studies

作用机制

The mechanism of action of 4-(3-Carboxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The benzene ring provides a hydrophobic surface that can interact with other hydrophobic regions in biological molecules, affecting their conformation and stability.

相似化合物的比较

Similar compounds to 4-(3-Carboxyphenyl)-3-methylbenzoic acid include:

4-(3-Carboxyphenyl)picolinic acid: This compound has a similar structure but includes a pyridine ring, which can enhance its coordination properties with metals.

3-(Carboxyphenyl)benzoic acid: This compound lacks the methyl group, which can affect its reactivity and solubility.

4-(Carboxyphenyl)benzoic acid: This compound has a simpler structure and different reactivity due to the absence of the methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a variety of applications in research and industry.

生物活性

4-(3-Carboxyphenyl)-3-methylbenzoic acid, also known as a benzoic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

- Molecular Formula : C15H12O4

- Molecular Weight : 252.25 g/mol

- CAS Number : 1261910-52-5

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that these compounds can effectively scavenge free radicals, which may have implications for preventing diseases related to oxidative damage.

Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives has been widely studied. Preliminary investigations suggest that this compound may possess activity against various bacterial and fungal strains. For instance, a study indicated that similar compounds demonstrated significant inhibition of microbial growth, suggesting a potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

Compounds within the benzoic acid family have been evaluated for their anti-inflammatory properties. In animal models, certain derivatives have been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory conditions. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.

Case Studies

-

In Vitro Evaluation of Antioxidant Activity

- A study conducted on various benzoic acid derivatives demonstrated that this compound exhibited a notable ability to reduce oxidative stress in human fibroblast cells. The compound was tested at concentrations of 10 μg/mL and showed a significant decrease in reactive oxygen species (ROS) levels compared to control groups.

-

Antimicrobial Screening

- In a comparative study of several benzoic acid derivatives, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm against S. aureus, suggesting promising antimicrobial activity.

-

Anti-inflammatory Studies

- An experimental model involving carrageenan-induced paw edema in rats revealed that administration of this compound led to a reduction in paw swelling by approximately 40%, highlighting its potential as an anti-inflammatory agent.

The biological activity of this compound is likely mediated through several mechanisms:

- Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes or directly scavenge free radicals.

- Antimicrobial Mechanism : It may disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens.

- Anti-inflammatory Mechanism : The compound could inhibit the synthesis of pro-inflammatory mediators or modulate immune responses.

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant (15 mm zone) | High (40% reduction) |

| 2-Hydroxybenzoic acid | High | Moderate | Moderate |

| Salicylic Acid | Very High | Significant | Very High |

属性

IUPAC Name |

4-(3-carboxyphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-9-7-12(15(18)19)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYZKFMQBLJPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689887 | |

| Record name | 2'-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-15-9 | |

| Record name | 2'-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。